molecular formula C8H10N2O B11923764 2-Hydroxy-2-phenylethanimidamide

2-Hydroxy-2-phenylethanimidamide

Cat. No.: B11923764
M. Wt: 150.18 g/mol
InChI Key: AFXGCWGNLJLYEZ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phenylethanimidamide is an organic compound with the molecular formula C8H11ClN2O It is a derivative of ethanimidamide, featuring a phenyl group and a hydroxyl group attached to the carbon adjacent to the imidamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-2-phenylethanimidamide can be synthesized through several methods. One common approach involves the reaction of a silylated derivative of the desired amine with an appropriately substituted styrene oxide, followed by hydrolysis . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenylethanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The imidamide functionality can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-Oxo-2-phenylethanimidamide.

    Reduction: 2-Hydroxy-2-phenylethylamine.

    Substitution: Various substituted phenylethanimidamides depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-2-phenylethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-phenylethanimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for various receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-phenylethanimidamide is unique due to its combination of a hydroxyl group and an imidamide functionality, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-hydroxy-2-phenylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H3,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXGCWGNLJLYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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